N-Octylamine hydrobromide
Overview
Description
N-Octylamine Hydrobromide, also known as n-Octylammonium Bromide, is a chemical compound with the molecular formula C8H19N·HBr and a molecular weight of 210.16 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of N-Octylamine Hydrobromide consists of an octylamine molecule (C8H19N) and a hydrobromide ion (HBr) .Chemical Reactions Analysis
Amines, including N-Octylamine, can undergo various reactions such as alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide . Acylation of primary and secondary amines can occur through nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
N-Octylamine Hydrobromide is a solid at 20°C . It has a melting point of 208°C and is soluble in water . It is hygroscopic, meaning it readily absorbs moisture from the environment .Scientific Research Applications
Skin Penetration Studies : Cummings (1969) investigated the effects of temperature and concentration on the penetration of N-octylamine through human skin. The study found that the rate of penetration increased with both temperature and concentration, inducing effects like wheal formation and erythema in human volunteers (Cummings, 1969).
Separation of Metal Ions : Shete and Shinde (1981) explored the use of Tri-n-octylamine for the extraction and separation of vanadium(V) and niobium(V) from succinate solutions. This study demonstrated the potential of N-octylamine derivatives in the field of metal ion extraction and analysis (Shete & Shinde, 1981).
Deamination of Aliphatic Amines : Tenne et al. (1985) investigated the deamination of n-octylamine and n-decylamine in various tissues, using a bioluminescence technique. This study contributed to understanding the selectivity of these amines as substrates for monoamine oxidase A and B (Tenne, Youdim, Ulitzur, & Finberg, 1985).
Micellar Systems Thermodynamics : Lisi et al. (1981) studied the thermodynamics of micellar systems, including the activity and entropy of sodium decanoate and N-alkylamine hydrobromides in water. This research is significant for understanding the behavior of surfactants and their applications in various fields (Lisi, Perron, Paquette, & Desnoyers, 1981).
Reactive Extraction Mechanisms : Chemarin et al. (2017) provided a detailed study of 3-hydroxypropionic acid reactive extraction with tri-n-octylamine, offering insights into solvent-solute interactions and mechanisms relevant to reactive liquid-liquid extraction processes (Chemarin, Moussa, Chadni, Pollet, Lieben, Allais, Trelea, & Athès, 2017).
Nanocrystal Quantum Dot-Titania Nanocomposites : Petruska, Bartko, and Klimov (2004) demonstrated the use of octylamine-modified poly(acrylic acid) in creating robust, alcohol-soluble nanoparticles that can be incorporated into titania matrices. This research indicates the potential of N-octylamine derivatives in nanotechnology (Petruska, Bartko, & Klimov, 2004).
Synthesis of N-Alkyl-2-mercapto-1-Octylamines : Vieira Filho et al. (1986) synthesized new N-alkyl-2-mercapto-1-octylamine hydrochlorides, exploring their potential in biological applications, such as activity against infection by Schistosoma mansoni (Vieira Filho, Nelson, & Piló‐Veloso, 1986).
Equilibria with Mineral Acids : Bertocci and Rolandi (1961) studied the equilibria between tri-n-octylamine and various mineral acids, contributing to the understanding of chemical interactions and solubility aspects relevant to industrial processes (Bertocci & Rolandi, 1961).
Safety And Hazards
Future Directions
properties
IUPAC Name |
octan-1-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.BrH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDDQKKGAYONOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698129 | |
Record name | Octan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Octylamine hydrobromide | |
CAS RN |
14846-47-0 | |
Record name | Octan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | n-Octylamine Hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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